molecular formula C12H24O3 B11741054 3-Hydroxybutyl octanoate CAS No. 43201-95-2

3-Hydroxybutyl octanoate

Cat. No.: B11741054
CAS No.: 43201-95-2
M. Wt: 216.32 g/mol
InChI Key: WLHXECFTKMDOJD-UHFFFAOYSA-N
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Description

3-Hydroxybutyl octanoate is an organic compound with the molecular formula C12H24O3 It is an ester formed from the reaction of 3-hydroxybutanol and octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybutyl octanoate can be synthesized through esterification, where 3-hydroxybutanol reacts with octanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-Hydroxybutanol+Octanoic acid3-Hydroxybutyl octanoate+Water\text{3-Hydroxybutanol} + \text{Octanoic acid} \rightarrow \text{this compound} + \text{Water} 3-Hydroxybutanol+Octanoic acid→3-Hydroxybutyl octanoate+Water

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutyl octanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxobutyl octanoate or 3-carboxybutyl octanoate.

    Reduction: Formation of 3-hydroxybutanol and octanol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

3-Hydroxybutyl octanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of biodegradable polymers and as a plasticizer.

Mechanism of Action

The mechanism of action of 3-hydroxybutyl octanoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyrate: A ketone body involved in energy metabolism.

    Octanoate: A fatty acid with various biological roles.

    3-Hydroxybutyl acetate: An ester with similar structural properties.

Uniqueness

3-Hydroxybutyl octanoate is unique due to its combination of a hydroxyl group and an ester group, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

CAS No.

43201-95-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-hydroxybutyl octanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-12(14)15-10-9-11(2)13/h11,13H,3-10H2,1-2H3

InChI Key

WLHXECFTKMDOJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCC(C)O

Origin of Product

United States

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